molecular formula C23H25F3N2O3 B12063209 [3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone

[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone

Cat. No.: B12063209
M. Wt: 434.5 g/mol
InChI Key: KAXYRJIPEGDXGR-UHFFFAOYSA-N
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Description

[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone: is a complex organic compound featuring a unique combination of functional groups, including hydroxyl, piperidinyl, azetidinyl, and trifluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidinyl Intermediate: Starting with a phenylethylamine derivative, the piperidinyl ring is constructed through cyclization reactions, often using reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF).

    Azetidinyl Ring Formation: The azetidinyl ring is introduced via a cycloaddition reaction, where the piperidinyl intermediate reacts with an appropriate azetidinone precursor under controlled conditions.

    Hydroxylation and Trifluorophenyl Substitution: The final steps involve hydroxylation of the intermediate and substitution with a trifluorophenyl group, typically using reagents like trifluoroborates and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme active sites and receptor binding domains.

Medicine

Medically, this compound shows potential as a lead compound for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery programs aimed at treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluorophenyl group, in particular, imparts unique chemical characteristics that are valuable in material science.

Mechanism of Action

The mechanism of action of [3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and piperidinyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the trifluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-difluorophenyl)methanone
  • [3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trichlorophenyl)methanone

Uniqueness

Compared to similar compounds, [3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain biological targets, potentially leading to improved pharmacological profiles.

Properties

Molecular Formula

C23H25F3N2O3

Molecular Weight

434.5 g/mol

IUPAC Name

[3-hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone

InChI

InChI=1S/C23H25F3N2O3/c24-17-10-9-16(20(25)21(17)26)22(30)27-13-23(31,14-27)19-8-4-5-11-28(19)18(12-29)15-6-2-1-3-7-15/h1-3,6-7,9-10,18-19,29,31H,4-5,8,11-14H2

InChI Key

KAXYRJIPEGDXGR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F)O)C(CO)C4=CC=CC=C4

Origin of Product

United States

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